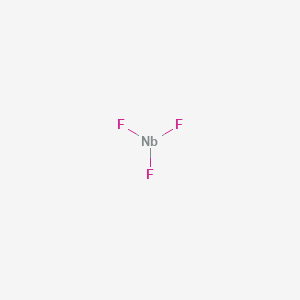
Niobium trifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium trifluoride, also known as this compound, is a useful research compound. Its molecular formula is F3Nb and its molecular weight is 149.90158 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Superconductors
Niobium trifluoride plays a significant role in the development of superconducting materials. It can be used as a precursor in the synthesis of niobium-based superconductors, which are crucial for applications such as magnetic resonance imaging (MRI) and particle accelerators. The incorporation of this compound into superconducting wire and films enhances their performance at cryogenic temperatures .
Catalysis
This compound is also investigated for its catalytic properties in organic synthesis. Its Lewis acid characteristics allow it to facilitate various reactions, including alkylation and acylation processes. Research indicates that NbF₃ can serve as an effective catalyst for the conversion of biomass into valuable chemicals, providing a more sustainable approach to chemical production .
Nuclear Chemistry
In nuclear chemistry, this compound has potential applications in the separation processes of actinides and fission products from spent nuclear fuel. Its ability to form volatile fluorides when reacted with uranium and other actinides makes it a candidate for developing advanced separation techniques that enhance the efficiency of nuclear waste management .
Case Study 1: Superconducting Applications
A study conducted by researchers at Fermilab highlighted the use of this compound in enhancing the performance of superconducting radio frequency (SRF) cavities. The research demonstrated that doping niobium with fluorine compounds improved the surface resistance and overall efficiency of SRF cavities used in particle accelerators. The findings suggest that NbF₃ could be integral in future developments of high-performance superconductors .
Case Study 2: Catalytic Processes
In a recent investigation published in ResearchGate, this compound was utilized as a catalyst in the synthesis of complex organic molecules from biomass. The study revealed that NbF₃ effectively increased reaction rates and yields compared to traditional catalysts. This application underscores its potential for sustainable chemistry practices .
Propiedades
Número CAS |
15195-53-6 |
|---|---|
Fórmula molecular |
F3Nb |
Peso molecular |
149.90158 g/mol |
Nombre IUPAC |
niobium(3+);trifluoride |
InChI |
InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3 |
Clave InChI |
UJQMXWLZKHSSHS-UHFFFAOYSA-K |
SMILES |
F[Nb](F)F |
SMILES canónico |
[F-].[F-].[F-].[Nb+3] |
Sinónimos |
Niobium trifluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















